Gas-Phase Acidity: A 6.14 kJ/mol Difference from 3,4-Dimethylphenol Dictates Proton Transfer Reactivity
The gas-phase acidity (ΔGacid) of 3,5-dimethylphenol is 1.88 ± 0.08 kJ/mol relative to phenol, placing it as a weaker acid than 2,6-dimethylphenol (-4.39 ± 0.89 kJ/mol) but a stronger acid than 3,4-dimethylphenol (5.38 ± 1.08 kJ/mol) [1]. This ranking directly correlates with the compound's ability to donate a proton in gas-phase reactions, a critical parameter in mass spectrometric detection and certain vapor-phase catalytic processes. The experimental value of 1.88 kJ/mol for 3,5-dimethylphenol is statistically distinct from all other isomers, confirming that the meta, meta-substitution pattern imparts a unique thermodynamic stability to the phenoxide ion [1].
| Evidence Dimension | Gas-phase acidity relative to phenol (ΔGacid, kJ/mol) |
|---|---|
| Target Compound Data | 1.88 ± 0.08 |
| Comparator Or Baseline | 3,4-dimethylphenol: 5.38 ± 1.08; 2,6-dimethylphenol: -4.39 ± 0.89; 2,3-dimethylphenol: -1.76 ± 0.76; 2,4-dimethylphenol: 1.78 ± 0.29; 2,5-dimethylphenol: 0.83 ± 0.58 |
| Quantified Difference | 3.50 kJ/mol more acidic than 3,4-dimethylphenol; 6.27 kJ/mol less acidic than 2,6-dimethylphenol |
| Conditions | Kinetic method, gas phase, relative to phenol, 25°C |
Why This Matters
This specific acidity ranking predicts the compound's behavior in gas-phase proton transfer reactions, enabling accurate method development for analytical quantification and vapor-phase synthesis optimization.
- [1] Madeira PJA, et al. Determination of gas-phase acidities of dimethylphenols: combined experimental and theoretical study. J Am Soc Mass Spectrom. 2008;19(11):1590-9. View Source
